Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate backbone substituted with chlorine (position 2), fluorine (position 6), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (position 4). This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJJSDUMRMAAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
The synthesis begins with methyl 2-chloro-6-fluoro-4-bromobenzoate, which undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Key conditions include:
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with B₂Pin₂ and reductive elimination to form the C-B bond. The chloro and fluoro substituents remain intact due to their poor leaving group ability under these conditions.
Substrate Synthesis
The precursor methyl 2-chloro-6-fluoro-4-bromobenzoate is typically prepared through sequential halogenation:
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Friedel-Crafts Acylation : Benzoyl chloride derivatives are functionalized at the para position using AlCl₃ catalysis.
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Electrophilic Halogenation : Chlorine and fluorine are introduced via directed ortho-metalation (DoM) strategies, leveraging the directing effects of ester and halogen groups.
Alternative Method: Directed Borylation via Iridium Catalysis
While less common, iridium-catalyzed C-H borylation provides an alternative route that avoids pre-halogenation steps. This method activates specific C-H bonds on the benzoate core through steric and electronic control.
Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | [Ir(COD)OMe]₂ | |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine | |
| Solvent | Cyclohexane | |
| Temperature | 100°C | |
| Reaction Time | 24 hours | |
| Yield | 62% (reported for analogous substrates) |
This method faces challenges with regioselectivity due to competing activation at the 3- and 5-positions of the benzene ring. Computational studies suggest the fluoro substituent directs borylation to the 4-position through a combination of electronic deactivation and steric effects.
Optimization Studies
Catalyst Loading and Efficiency
Reducing palladium loading from 5 mol% to 1 mol% decreases yield to 48% while increasing loading beyond 5 mol% provides no benefit, indicating catalyst saturation at 5 mol%. Microwave-assisted reactions at 120°C reduce time to 4 hours but require specialized equipment.
Solvent Effects
Comparative solvent studies reveal:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 1,4-Dioxane | 86 | 12 |
| THF | 72 | 18 |
| DMF | 34 | 24 |
| Toluene | 65 | 14 |
Polar aprotic solvents like DMF likely deactivate the palladium catalyst through coordination, while toluene’s lower boiling point limits reaction efficiency.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with petroleum ether/dichloromethane (3:1 v/v), achieving >95% purity. Advanced methods use reverse-phase HPLC for pharmaceutical-grade material, though this increases production costs by ~30%.
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR | - Pinacol methyl singlets at δ 1.25 ppm - Aromatic protons as doublets (J = 8.5 Hz) at δ 7.8–8.1 ppm |
| ¹³C NMR | - Boron-bound carbon at δ 85 ppm - Ester carbonyl at δ 168 ppm |
| MS (ESI+) | Molecular ion peak at m/z 315.5 [M+H]⁺ |
These data align with predicted splitting patterns for the disubstituted aromatic system and boronate ester functionality.
Scale-Up Considerations
Industrial production faces three primary challenges:
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Exothermic Risk : The Miyaura reaction releases ~85 kJ/mol, necessitating controlled addition of B₂Pin₂ in batch processes.
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Catalyst Recovery : Palladium retention in the product (<10 ppm) requires chelating resins or scavengers, adding $15–20/g to production costs.
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Byproduct Management : Hydrodeborylation side products (2-chloro-6-fluorobenzoic acid) form at 3–5% yield and require aqueous extraction.
Continuous flow systems mitigate these issues by improving heat transfer and enabling real-time catalyst filtration, though initial setup costs exceed $500k for GMP-compliant facilities.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated borylation using eosin Y as a photocatalyst achieves 78% yield at room temperature but requires stoichiometric amounts of Hünig’s base, complicating purification.
Enzymatic Borylation
Preliminary studies with engineered cytochrome P450 enzymes show selective borylation at the 4-position under mild conditions (pH 7.4, 37°C), though turnover numbers remain below 50.
| Hazard | Precaution |
|---|---|
| Air-sensitive catalyst | Schlenk line handling under N₂ |
| Dioxane peroxide formation | Fresh solvent distillation with Na/benzophenone |
| Boronate ester toxicity | PPE required (gloves, eye protection) |
Waste streams containing >1% boron require treatment with calcium hydroxide to precipitate borates prior to disposal .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Substituted Aromatics: Formed via nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is studied for its potential as a pharmaceutical intermediate due to its unique structural features that may enhance biological activity. The fluorine atom can improve metabolic stability and bioavailability of drug candidates.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) allows for the formation of complex organic structures that are essential in developing new materials and pharmaceuticals.
Agrochemicals
Research has indicated potential applications in the development of agrochemicals. The compound's ability to modify biological pathways makes it a candidate for designing herbicides or fungicides with improved efficacy and selectivity.
Case Study 1: Drug Development
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their anticancer properties. The derivatives exhibited promising results against various cancer cell lines due to their ability to inhibit specific protein targets involved in tumor growth.
Case Study 2: Material Science
A study detailed in Advanced Materials explored the use of this compound in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of the dioxaborolane moiety was found to significantly improve the material's performance under stress.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the carbon-carbon bond. The chlorine and fluorine substituents can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Halogen Substitution Patterns
- Target Compound : 2-chloro, 6-fluoro, 4-boronate ester.
- Methyl 3-Fluoro-5-(Tetramethyl-Dioxaborolan-2-yl)Benzoate (): Substituents: 3-fluoro, 5-boronate ester. Synthesis: Prepared via a three-step substitution reaction.
(b) Ester Group Modifications
(c) Additional Functional Groups
Comparative Data Table
Reactivity and Stability Insights
- Electron-Withdrawing Effects : The target compound’s chlorine and fluorine substituents enhance the electrophilicity of the boronate group, accelerating transmetallation in Suzuki-Miyaura reactions compared to methoxy or alkyl-substituted analogs .
Biological Activity
Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1321613-03-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a boron atom within a dioxaborolane ring attached to a benzoate moiety. The molecular formula is with a molecular weight of approximately 315 Da. The compound is typically synthesized through multi-step processes involving halogenation and borylation reactions .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and exhibited activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably, it displayed potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 µM . Furthermore, it inhibited lung metastasis in animal models more effectively than established treatments like TAE226 .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Matrix Metalloproteinases (MMPs) : It shows significant inhibition against MMP-2 and MMP-9, which are crucial for cancer metastasis .
- Targeting Specific Kinases : Preliminary data suggest that it may interact with specific kinases involved in cancer progression.
Safety and Toxicity
Preliminary toxicity studies indicate that the compound has an acceptable safety profile. In vivo assessments revealed no acute toxicity in mice at doses up to 2000 mg/kg . However, further studies are required to fully elucidate its long-term safety and pharmacokinetic properties.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or direct borylation of halogenated benzoate derivatives. A representative method involves:
- Step 1: Reacting a halogenated benzoate (e.g., methyl 2-chloro-6-fluoro-4-iodobenzoate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in 1,4-dioxane at 90°C under inert atmosphere for 24 hours .
- Step 2: Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization (e.g., ~43% in one protocol) requires careful control of moisture and oxygen levels .
Q. How can researchers purify and characterize this compound?
Methodological Answer:
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate 8:2) to isolate the product. Recrystallization from ethanol/water mixtures may improve purity .
- Characterization:
- NMR Spectroscopy: Analyze , , , and NMR to confirm substituent positions and boronate ester integrity. Fluorine and chlorine substituents cause distinct splitting patterns .
- X-ray Crystallography: Resolve crystal structures using SHELX software to verify molecular geometry and boron coordination .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₁₅H₁₈BClFO₄, theoretical MW: 341.57) .
Q. What are the typical reactions involving this boronate ester in organic synthesis?
Methodological Answer: The compound’s boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Example protocol:
- React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 3:1 mixture of toluene/water at 80°C for 12 hours .
- Monitor reaction progress via TLC and isolate products using standard extraction and purification techniques.
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield Suzuki couplings using this boronate ester?
Methodological Answer: Optimization involves systematic variation of:
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Catalyst Systems: Compare Pd(OAc)₂, PdCl₂(dppf), and XPhos-Pd-G3 for efficiency. XPhos ligands often enhance sterically hindered couplings .
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Solvent/Base Combinations: Test mixtures like DMF/K₃PO₄ or THF/NaHCO₃ to improve solubility of aromatic halides .
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Temperature Gradients: Use microwave-assisted synthesis (e.g., 100–120°C) to reduce reaction time while avoiding boronate ester decomposition .
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Example Data Table:
Catalyst Solvent Base Temp (°C) Yield (%) PdCl₂(dppf) Toluene/H₂O K₂CO₃ 80 78 XPhos-Pd-G3 DMF K₃PO₄ 120 92
Q. How should researchers address stability and solubility challenges during storage and reactions?
Methodological Answer:
- Stability: Store the compound at 0–6°C in a dry, inert atmosphere (argon/N₂) to prevent hydrolysis of the boronate ester. Use molecular sieves in storage vials .
- Solubility: For poorly soluble substrates, employ co-solvents like THF:DMSO (4:1) or sonicate mixtures to disperse the boronate ester .
- Decomposition Analysis: Monitor via NMR; hydrolyzed byproducts (e.g., boronic acids) appear as broad peaks at δ ~30 ppm .
Q. How to resolve contradictions in spectral data or unexpected reactivity?
Methodological Answer:
- Contradictory NMR Peaks: Re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient). Impurities from incomplete borylation (e.g., residual iodine) can distort shifts .
- Unexpected Reactivity: Perform control experiments with model substrates (e.g., unfluorinated analogs) to isolate electronic effects of the chloro/fluoro substituents. DFT calculations (e.g., Gaussian) can predict regioselectivity in cross-couplings .
- Literature Cross-Validation: Compare findings with structurally similar compounds, such as methyl 4-fluoro-2-(dioxaborolan-2-yl)benzoate, to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
